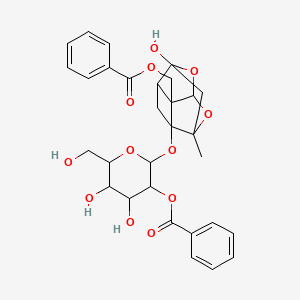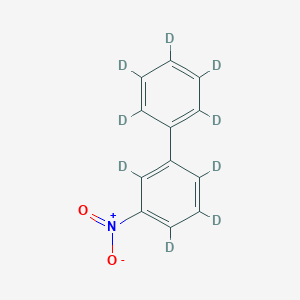
2'-O-Benzoylpaeoniflorin
Übersicht
Beschreibung
2’-O-Benzoylpaeoniflorin is a monoterpene glycoside that has been isolated from the roots of Paeonia lactiflora . It is active against cyclooxygenase (COX)-1 and COX-2 enzymes, and it can restrain apoptosis of rats with coronary heart diseases by increasing the levels of Bc1-2 and decreasing the levels of Bax .
Synthesis Analysis
The synthesis of 2’-O-Benzoylpaeoniflorin involves the esterification of the pyranose 6-hydroxyl of Pae with benzene sulfonyl chloride . The post-modification pathway of paeoniflorin biosynthesis involves the action of glycosyltransferase and benzoyltransferase . The substrate of glycosyltransferase is paeoniflorgenin and the glycosyl donor is uridine diphosphate glucose. The substrate of benzoyltransferase is 8-debenzoylpaeoniflorin and the benzoyl donor is benzoyl-CoA .
Chemical Reactions Analysis
The ester bond and glycoside bond of 2’-O-Benzoylpaeoniflorin are cleaved by esterase and glycosidase .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Mechanisms
BPF has been found to activate anti-inflammatory mechanisms, which can be particularly useful in mitigating sepsis . It inhibits the expressions of key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2 .
Sepsis Treatment
BPF is one of the main bioactive compounds in Xuebijing injection (XBJI), a traditional Chinese medicine used for sepsis treatment . Its effects on sepsis have been studied in cell-culture and mouse sepsis models .
Immunomodulatory Effect
The immunomodulatory effect of BPF has been investigated on severely inflamed endothelial cells, THP-1 macrophages, peritoneal macrophages, and mice . BPF pretreatment inhibited lipopolysaccharide (LPS)-induced increase in mRNA and protein levels of inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 in these cells .
Inhibition of Phosphorylation
BPF also suppressed LPS-mediated phosphorylation of p65, p38, JNK, and ERK . This suggests that BPF could play a role in the regulation of these signaling pathways.
Reduction of Inflammatory Cytokine Production
In the LPS-induced mouse model of sepsis, BPF treatment resulted in lower serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2 than the control mice . This indicates that BPF can reduce the production of inflammatory cytokines.
Protection Against Sepsis
Finally, it has been evaluated whether BPF protects against cecal ligation and puncture (CLP)-induced sepsis, as it closely mimics human sepsis . The results suggest that BPF could potentially be used as a therapeutic agent for sepsis.
Wirkmechanismus
- Its primary targets include key mediators of inflammation, such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2 .
- It achieves this by suppressing the phosphorylation of NF-κB and mitogen-activated protein kinases (MAPKs) in inflamed endothelial cells and macrophages .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[3-benzoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-37-23(34)16-8-4-2-5-9-16)40-25-22(21(33)20(32)18(13-31)38-25)39-24(35)17-10-6-3-7-11-17/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPYOTHXDUDQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)OC(=O)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




